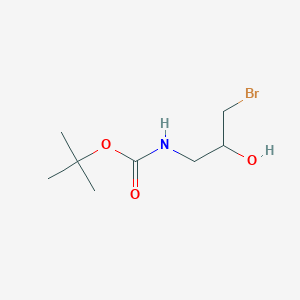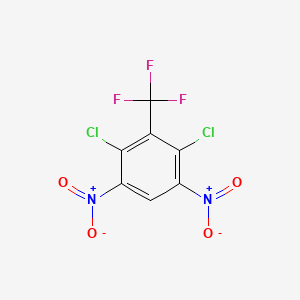
2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin is a synthetic organic compound characterized by the presence of both chlorine and fluorine atoms attached to a benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin typically involves the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions. One common method involves the use of tetrachlorobenzoquinone and tetrafluorobenzoquinone as starting materials, which undergo a series of substitution reactions to introduce the chlorine and fluorine atoms into the benzodioxin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated and defluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloro- and tetrafluoro-quinones, while reduction can produce various dehalogenated derivatives.
科学的研究の応用
2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzodioxin: Known for its toxicological effects and environmental persistence.
Tetrachlorobenzoquinone: Used as a precursor in the synthesis of various organic compounds.
Tetrafluorobenzoquinone: Similar in structure but with different halogenation patterns.
Uniqueness
2,2,3,3-Tetrachloro-5,6,7,8-tetrafluoro-2,3-dihydro-1,4-benzodioxin is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This dual halogenation can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
2,2,3,3-tetrachloro-5,6,7,8-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl4F4O2/c9-7(10)8(11,12)18-6-4(16)2(14)1(13)3(15)5(6)17-7 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZGLKZBWLBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl4F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)








